- Electrochemical conversion of lignin to short-chain carboxylic acids, Green Chemistry, 2023, 25(8), 3127-3136

Cas no 110-17-8 (Fumaric acid)

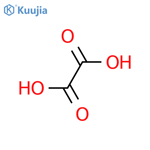

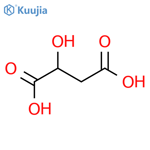

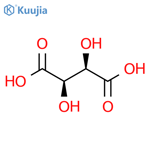

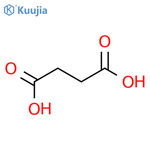

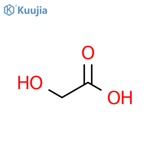

フマル酸(Fumaric acid)は、不飽和二塩基酸の一種で、化学式C₄H₄O₄で表される有機化合物です。白色の結晶性粉末で、水への溶解度は低いですが、エタノールにはよく溶けます。食品添加物(酸味料)として広く利用されるほか、樹脂やポリエステルの製造において重要な中間体として機能します。

その特長として、①マレイン酸よりも熱的に安定なトランス型構造を有し、②強い酸性を示すためpH調整剤として効果的、③反応性に優れているため各種化学合成に適しています。また、生体内でクエン酸回路の中間体としても知られ、生化学的にも意義のある物質です。

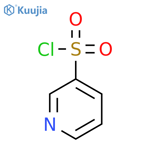

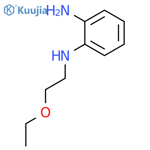

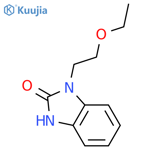

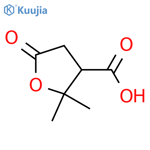

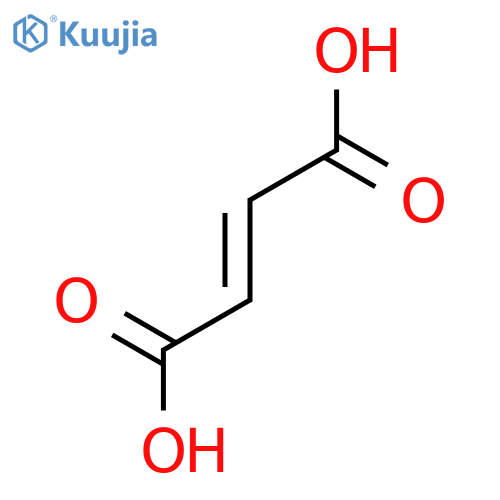

Fumaric acid structure

商品名:Fumaric acid

Fumaric acid 化学的及び物理的性質

名前と識別子

-

- Fumaric acid

- 2-BUTENEDIOIC ACID

- ACIDUM FUMARICUM

- (e)-1,2-ethenedicarboxylic acid

- (E)-2-Butenedioic acid

- FEMA 2488

- LICHENIC ACID

- RARECHEM AL BO 0142

- TRANS-1,2-ETHYLENEDICARBOXYLIC ACID

- TRANS-1,2-ETHYLENTRICARBOXYLIC ACID

- TRANS-2-BUTEN-1,4-DIOIC ACID

- TRANS-2-BUTENEDIOIC ACID

- TRANS-BUTENEDICARBOXYLIC ACID

- TRANS-BUTENEDIOIC ACID

- (2E)-2-Butenedioic acid

- (e)-2-butenedioicaci

- (e)-butenedioicaci

- 1,2-Ethenedicarboxylic acid, trans-

- FUMARIC ACID(RG)

- Boletic acid

- but-2-en-1,4-dioic acid

- fumaric

- FUMARSAEURE

- Fumarsure

- TMEDA

- U-1149

- Butenedioic acid

- NSC-2752

- [ "" ]

- FA

- boleticacid

- Allomaleic acid

- (2E)-but-2-enedioic acid

- Tumaric acid

- Allomalenic acid

- 2-Butenedioic acid (E)-

- Kyselina fumarova

- Butenedioic acid, (E)-

- Lichenic acid (VAN)

- 2-Butenedioic acid, (E)-

- Fumaricum acidum

- 2-Butenedioic acid (2E)-

- Caswell No. 465E

- FEMA Number 2488

- But-2-enedioi

- fumarate

- But-2-enedioic acid

- FEMA No. 2488

- FEMA

- MLS002454406

- (2E)-but-2-enedioate

- cis-2-Butenedioic acid

- trans-but-2-enedioic acid

- E297

- cis-but-2-enedioic acid

- sodium maleate

- Maleic acid, disodium salt

- Maleic acid

- MLSMR

- cis-1,2-ethylenedicarboxylic acid

- Maleate

- (E)-2-butenedioic acid, ion(2-)

- cis-Butenedioic acid

- H2male

- disodium maleate

- MLS002153468

- (Z)-butenedioic acid

- (Z)-2-butenedioic acid

- SMR000112117

- toxilic acid

- SMR001230824

- FUMARIC ACID [WHO-DD]

- Allomaleic-acid

- EPA Pesticide Chemical Code 051201

- trans-1,2-Ethylenediccarboxylic acid

- NCGC00091192-03

- Fumaric acid, >=99%, FCC, FG

- bmse000083

- NS00074156

- Fumaric acid, >=99.0% (T)

- 1,2-Ethylenedicarboxylic acid, (E)

- Acido trans 1,2-etilendicarbossilico

- (E)-1,2-Ethylenedicarboxylic acid

- (E)-Butenedioic acid

- SCHEMBL1177

- Fumaric acid, >=99%

- INS NO.297

- trans-1,2-Ethylenedicarboxylate

- trans-Butenedioate

- FUMARIC ACID [MI]

- NCGC00091192-01

- Lichenate

- (E)-but-2-enedioic acid

- MFCD00002700

- FC 33 (acid)

- Fumaric acid (8CI)

- INS-297

- fumarate, 10

- HSDB 710

- Fumaric Acid, Pharmaceutical Secondary Standard; Certified Reference Material

- Fumaric acid, anhydrous, free-flowing, Redi-Dri(TM), >=99%

- Fumaric acid, BioReagent, suitable for cell culture

- C00122

- trans-2-Butenedioate

- LS-12976

- Fumaric acid, certified reference material, TraceCERT(R)

- STR02646

- trans-1,2-Ethenedicarboxylic acid

- Butanedioic acid trans-Isomer

- Acido allomaleico

- Maleic-2,3-d2 acid

- 2-(E)-Butenedioate

- (2E)-2-Butenedioic acid #

- D85166

- Acido lichenico

- CCRIS 1039

- Acido trans 1,2-etenedicarbossilico

- Q139857

- CHEBI:18012

- CAS-110-17-8

- F8886-8257

- Boletate

- Futrans-2-Butenedioic Acid

- 26B3632D-E93F-4655-90B0-3C17855294BA

- FUMARIC ACID (USP IMPURITY)

- FUMARIC ACID [HSDB]

- FUMARIC ACID [FHFI]

- Fumaric acid (NF)

- FEMA Number: 2488

- CHEMBL503160

- Fumaric acid 1000 microg/mL in Acetonitrile:Water

- NCGC00259318-01

- BRN 0605763

- HY-W015883

- Tox21_201769

- BDBM26122

- MALIC ACID IMPURITY A [EP IMPURITY]

- AI3-24236

- EC 203-743-0

- Kyselina fumarova [Czech]

- UNII-88XHZ13131

- Fumaric acid, qNMR Standard for DMSO

- fumarsaure

- 26099-09-2

- FUMARIC ACID [VANDF]

- Acido fumarico

- 1,2-ethylenedicarboxylic acid

- 110-17-8

- Acido boletico

- CHEBI:22958

- (Trans)-butenedioic acid

- Allomaleate

- SODIUM AUROTHIOMALATE IMPURITY B (EP IMPURITY)

- Fumarate; 2-Butenedioic acid; Trans-Butenedioic acid

- s4952

- FUMARIC ACID (II)

- Z57127460

- 2(TRANS)-BUTENEDIOIC ACID

- Fumaric acid, tested according to USP/NF

- FUMARIC ACID [II]

- Pharmakon1600-01301022

- FUMARICUM ACIDUM [HPUS]

- Fumaric acid, puriss., >=99.5% (T)

- FUMARIC ACID [USP IMPURITY]

- 6915-18-0

- Tox21_302826

- FUMARIC ACID [MART.]

- CCG-266065

- E-2-Butenedioic acid

- DB01677

- Maleic acid-2,3-13C2

- Acido trans butendioico

- CS-W016599

- DTXCID601518

- Fumaric acid, 99%

- 2-(E)-Butenedioic acid

- FC 33

- Fumaric Acid,(S)

- NSC760395

- Fumaric acid [NF]

- EINECS 203-743-0

- Boletic-acid

- FUMARIC ACID [FCC]

- Fumaric acid, United States Pharmacopeia (USP) Reference Standard

- NSC-760395

- BP-13087

- NCGC00256360-01

- HMS2270C12

- FUMARIC ACID [USP-RS]

- Fumaric acid, Vetec(TM) reagent grade, 99%

- 88XHZ13131

- 4-02-00-02202 (Beilstein Handbook Reference)

- fumeric acid

- E-297

- SODIUM AUROTHIOMALATE IMPURITY B [EP IMPURITY]

- ethylenedicarboxylic acid

- 1, (E)

- fum

- EN300-17996

- (E)-2-Butenedioate

- but-2-enedioicacid

- USEPA/OPP Pesticide Code: 051201

- trans-2-Butendisaure

- MALIC ACID IMPURITY A (EP IMPURITY)

- 2-Butenedioic acid (2E)- (9CI)

- NCGC00091192-02

- J-002389

- NSC2752

- DTXSID3021518

- trans-Ethylendicarbonsaure

- USAF EK-P-583

- FUMARIC ACID (MART.)

- WLN: QV1U1VQ-T

- Fumaric acid, European Pharmacopoeia (EP) Reference Standard

- 2-butenedioic acid, (2E)-

- F0067

- D02308

- FUMARIC ACID (USP-RS)

- AKOS000118896

- Fumaric acid, white crystalline powder

- HY-W015883R

- FF23617

- 203-743-0

- Sodium fumarate

- Fumaric acid (Standard)

-

- MDL: MFCD00002700

- インチ: 1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+

- InChIKey: VZCYOOQTPOCHFL-OWOJBTEDSA-N

- ほほえんだ: O([H])C(/C(/[H])=C(\[H])/C(=O)O[H])=O

- BRN: 605763

計算された属性

- せいみつぶんしりょう: 116.01100

- どういたいしつりょう: 116.011

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 機能3 d受容体数: 4

- 機能3 dアニオン数: 2

- 立体異性体サンプリングRMSD: 0.4

- CID立体異性体数: 5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 有効回転子数: 2

- トポロジー分子極性表面積: 74.6

- ぶんしりょう: 116.07

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 色と性状: 白色粒子又は結晶粉末

- 密度みつど: 1.625

- ゆうかいてん: 298-300 °C (subl.) (lit.)

- ふってん: 355.5±25.0°C at 760 mmHg

- フラッシュポイント: 華氏温度:446°f

摂氏度:230°c - 屈折率: 1.5260 (estimate)

- PH値: 2.1 (4.9g/l, H2O, 20℃)

- ようかいど: 95% ethanol: soluble0.46g/10 mL, clear, colorless

- すいようせい: 0.63 g/100 mL (25 ºC)

- あんていせい: Stable at room temperature. Decomposes at around 230 C. Incompatible with strong oxidizing agents, bases, reducing agents. Combustible.

- PSA: 74.60000

- LogP: -0.28820

- におい: Odorless

- 酸性度係数(pKa): 3.02, 4.38(at 25℃)

- かんど: 湿度に敏感である

- マーカー: 4287

- じょうきあつ: 1.7 mmHg ( 165 °C)

- ようかいせい: それはエタノールに溶け、水とエーテルに微溶解するが、クロロホルム、四塩化炭素、ベンゼンに溶けにくい。

- FEMA: 2488

- 最大波長(λmax): 220(lit.)

- 濃度: 1 mg/g in D2O

Fumaric acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:UN 9126

- WGKドイツ:1

- 危険カテゴリコード: 36

- セキュリティの説明: S26

- RTECS番号:LS9625000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36

- 爆発限界値(explosive limit):40%

- TSCA:Yes

Fumaric acid 税関データ

- 税関コード:29171900

- 税関データ:

中国税関番号:

2942000000

Fumaric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1453559-100g |

Fumaric acid |

110-17-8 | 99+% | 100g |

$7.00 | 2022-04-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010446-100g |

Fumaric acid |

110-17-8 | 99% | 100g |

¥27 | 2023-09-11 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20495-1g |

Fumaric acid |

110-17-8 | 97% | 1g |

0.00 | 2022-04-26 | |

| Ambeed | A1453559-500g |

Fumaric acid |

110-17-8 | 99+% | 500g |

$11.00 | 2022-04-02 | |

| Oakwood | 094517-500g |

Fumaric acid |

110-17-8 | 98% | 500g |

$26.00 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80141-100MG |

110-17-8 | 100MG |

¥2765.14 | 2023-01-06 | |||

| Enamine | EN300-17996-0.5g |

(2E)-but-2-enedioic acid |

110-17-8 | 97% | 0.5g |

$21.0 | 2023-09-19 | |

| Ambeed | A145318-1kg |

Fumaric acid |

110-17-8 | 99% | 1kg |

$21.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250031-25 g |

Fumaric acid, |

110-17-8 | ≥99% | 25g |

¥308.00 | 2023-07-10 | |

| Oakwood | 094517-5g |

Fumaric acid |

110-17-8 | 98% | 5g |

$9.00 | 2024-07-19 |

Fumaric acid 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,4-Dioxane ; 0 - 10 °C; < 10 °C

2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Tetrahydrofuran , Water

3.1 Reagents: Sodium borohydride Solvents: Methanol

3.2 Solvents: Dimethylacetamide

2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Tetrahydrofuran , Water

3.1 Reagents: Sodium borohydride Solvents: Methanol

3.2 Solvents: Dimethylacetamide

リファレンス

An efficient, scalable and eco-friendly synthesis of 4,5-substituted pyrrole-3-carbonitriles by intramolecular annulation on Pd/C and HZSM-5

,

ChemCatChem,

2019,

11(7),

1943-1948

合成方法 4

はんのうじょうけん

1.1 -

2.1 Reagents: Phosphorus oxychloride

3.1 -

2.1 Reagents: Phosphorus oxychloride

3.1 -

リファレンス

Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents

,

Journal of Medicinal Chemistry,

1986,

29(7),

1178-83

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Zinc Solvents: Ethanol , Water

2.1 -

3.1 Reagents: Phosphorus oxychloride

4.1 -

2.1 -

3.1 Reagents: Phosphorus oxychloride

4.1 -

リファレンス

Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents

,

Journal of Medicinal Chemistry,

1986,

29(7),

1178-83

合成方法 6

はんのうじょうけん

1.1 -

2.1 Reagents: Sodium hydroxide , Zinc Solvents: Ethanol , Water

3.1 -

4.1 Reagents: Phosphorus oxychloride

5.1 -

2.1 Reagents: Sodium hydroxide , Zinc Solvents: Ethanol , Water

3.1 -

4.1 Reagents: Phosphorus oxychloride

5.1 -

リファレンス

Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents

,

Journal of Medicinal Chemistry,

1986,

29(7),

1178-83

合成方法 7

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride

2.1 -

2.1 -

リファレンス

Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents

,

Journal of Medicinal Chemistry,

1986,

29(7),

1178-83

合成方法 8

はんのうじょうけん

リファレンス

Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents

,

Journal of Medicinal Chemistry,

1986,

29(7),

1178-83

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Tetrahydrofuran , Water

2.1 Reagents: Sodium borohydride Solvents: Methanol

2.2 Solvents: Dimethylacetamide

2.1 Reagents: Sodium borohydride Solvents: Methanol

2.2 Solvents: Dimethylacetamide

リファレンス

An efficient, scalable and eco-friendly synthesis of 4,5-substituted pyrrole-3-carbonitriles by intramolecular annulation on Pd/C and HZSM-5

,

ChemCatChem,

2019,

11(7),

1943-1948

合成方法 10

Fumaric acid Raw materials

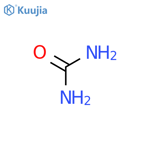

- Urea

- Cellulose

- Maleic acid

- 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carbonitrile

- 2-Ethoxyethylamine

- 1-methyl-1,4-diazepane

- 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one

- Lignin

- Pyridine-3-sulfonyl chloride

- N-(2-Ethoxyethyl)-2-nitroaniline

- N1-(2-Ethoxyethyl)benzene-1,2-diamine

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

- 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole

Fumaric acid Preparation Products

- Emedastine (87233-61-2)

- Oxalic acid (144-62-7)

- Maleic acid (110-16-7)

- Lactate (50-21-5)

- propanedioic acid (141-82-2)

- Malic acid (6915-15-7)

- L(+)-Tartaric acid (87-69-4)

- Vonoprazan (881681-00-1)

- Fumaric acid (110-17-8)

- 2-hydroxyacetic acid (79-14-1)

- 2,2-dimethyl-5-oxooxolane-3-carboxylic acid (79-91-4)

- butanedioic acid (110-15-6)

Fumaric acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:110-17-8)富马酸 110-17-8

注文番号:LE25939817

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:53

価格 ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:110-17-8)

注文番号:SFD813

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:110-17-8)Fumaric acid

注文番号:LE19230

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:20

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:110-17-8)Fumaric acid

注文番号:LE7091

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

Fumaric acid 関連文献

-

Lei Ge,Long Yuan,Keke Huang,Wenchun Feng,Hairui Fang,Shouhua Feng New J. Chem. 2015 39 5080

-

Fabian Fischer,Tobias Pientka,Haijun Jiao,Anke Spannenberg,Marko Hapke Catal. Sci. Technol. 2020 10 8005

-

Juan J. Nájera,Carl J. Percival,Andrew B. Horn Phys. Chem. Chem. Phys. 2009 11 9093

-

Min Wang,Feng Wang,Jiping Ma,Jie Xu J. Mater. Chem. A 2014 2 15480

-

J. Oltmanns,O. Licht,A. Bitsch,M.-L. Bohlen,S. E. Escher,V. Silano,M. MacLeod,R. Serafimova,G. E. N. Kass,C. Merten Environ. Sci.: Processes Impacts 2018 20 340

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:110-17-8)Fumaric acid

清らかである:98%

はかる:20mg

価格 ($):30

Suzhou Senfeida Chemical Co., Ltd

(CAS:110-17-8)Fumaric acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ